molecular formula C13H9N3O3 B8311363 2-(3-Aminophenoxy)-5-nitrobenzonitrile

2-(3-Aminophenoxy)-5-nitrobenzonitrile

Cat. No.: B8311363
M. Wt: 255.23 g/mol
InChI Key: JUDDBBURZSQSON-UHFFFAOYSA-N
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Description

2-(3-Aminophenoxy)-5-nitrobenzonitrile is a nitrile-containing organic compound of significant interest in advanced chemical and pharmaceutical research. Compounds with nitrile groups are frequently explored in medicinal chemistry due to their versatile roles, often acting as hydrogen bond acceptors to mimic carbonyl groups or other functionalities in drug-target interactions . The presence of both an amino and a nitro group on its aromatic rings makes it a valuable multifunctional intermediate for further chemical transformations, including nucleophilic substitution and cyclization reactions, which are foundational in developing more complex heterocyclic structures . Researchers investigating anticancer agents may find this compound particularly relevant, as structurally related benzothiazole and benzonitrile derivatives have demonstrated potent inhibitory effects on various kinase targets and have been advanced into clinical trials . The nitrile functionality is generally metabolically stable and contributes to favorable pharmacokinetic properties and binding selectivity in many bioactive molecules . This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic applications in humans. Researchers should consult safety data sheets prior to handling.

Properties

Molecular Formula

C13H9N3O3

Molecular Weight

255.23 g/mol

IUPAC Name

2-(3-aminophenoxy)-5-nitrobenzonitrile

InChI

InChI=1S/C13H9N3O3/c14-8-9-6-11(16(17)18)4-5-13(9)19-12-3-1-2-10(15)7-12/h1-7H,15H2

InChI Key

JUDDBBURZSQSON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N)N

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

MDL-860 demonstrates synergistic antiviral effects with pleconaril and pocapavir, reducing EC₅₀ values by 3- to 5-fold .

2-[(4-Methoxyphenyl)amino]-5-nitrobenzonitrile’s irritant classification highlights the role of substituents in toxicity profiles .

Piperazine-containing analogs (e.g., 2-[4-(benzodioxol-methyl)piperazin-1-yl]-5-nitrobenzonitrile) show enhanced binding to CNS targets due to increased lipophilicity and steric bulk .

Preparation Methods

Reaction of 2-Chloro-5-nitrobenzonitrile with 3-Aminophenol

Procedure :

  • Protection of 3-Aminophenol :

    • Acetylation using acetic anhydride yields 3-acetamidophenol , preventing amine participation in SNAr.

    • Reaction: 3-NH2C6H4OH+(CH3CO)2O3-NHCOCH3C6H4OH+CH3COOH\text{3-NH}_2\text{C}_6\text{H}_4\text{OH} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{3-NHCOCH}_3\text{C}_6\text{H}_4\text{OH} + \text{CH}_3\text{COOH}.

  • SNAr Coupling :

    • Base-mediated (K2_2CO3_3) reaction in DMF at 110°C for 12–16 hours.

    • Substrate: 2-Chloro-5-nitrobenzonitrile (1 eq) + 3-Acetamidophenol (1.2 eq).

    • Mechanism:

      Ar-Cl+Ar-OAr-O-Ar’+Cl\text{Ar-Cl} + \text{Ar-O}^- \rightarrow \text{Ar-O-Ar'} + \text{Cl}^-
    • Intermediate: 2-(3-Acetamidophenoxy)-5-nitrobenzonitrile .

  • Deprotection :

    • Acidic hydrolysis (HCl, H2_2O/EtOH, reflux) removes the acetyl group.

    • Yield: 78–82% over three steps.

Advantages :

  • Avoids harsh nitration conditions post-coupling.

  • High regioselectivity ensured by pre-installed nitro group.

Limitations :

  • Requires synthesis of 2-chloro-5-nitrobenzonitrile, which may necessitate custom synthesis.

Nitration of Pre-formed 2-(3-Aminophenoxy)benzonitrile

Sequential Etherification-Nitration Strategy

Procedure :

  • Etherification :

    • Ullmann coupling of 2-chlorobenzonitrile with 3-aminophenol using CuI/L-proline catalyst in DMSO at 90°C.

    • Product: 2-(3-Aminophenoxy)benzonitrile (Yield: 65–70%).

  • Protection of Amine :

    • Boc protection using di-tert-butyl dicarbonate to prevent nitration of the aniline.

  • Nitration :

    • Nitrating mixture (HNO3_3/H2_2SO4_4) at 0–5°C directs nitro group to position 5 via nitrile meta-directing effects.

    • Intermediate: 2-(3-(Boc-amino)phenoxy)-5-nitrobenzonitrile .

  • Deprotection :

    • TFA-mediated cleavage in dichloromethane yields final product (Yield: 60% over two steps).

Critical Parameters :

  • Temperature control during nitration prevents over-nitration.

  • Boc group stability under acidic nitration conditions.

Comparative Analysis of Synthetic Routes

MethodOverall Yield (%)Key AdvantagesMajor Challenges
Direct SNAr78–82Fewer steps; high regioselectivityLimited commercial availability of 2-chloro-5-nitrobenzonitrile
Sequential Nitration60–65Uses commercially available precursorsRequires protective group chemistry

Reaction Optimization Insights :

  • Solvent Effects : DMF enhances SNAr reactivity via polar aprotic stabilization.

  • Catalysis : Copper-mediated Ullmann couplings improve yields but require rigorous oxygen exclusion .

Q & A

Q. What computational methods best predict the compound’s behavior in photodegradation studies?

  • Methodology : Perform TD-DFT calculations to simulate UV absorption spectra. Validate with experimental photolysis data (e.g., quantum yield measurements under UV light) and identify radical intermediates via spin-trapping ESR .

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